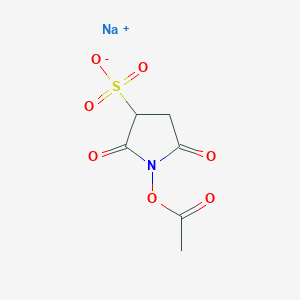
Methyltetrazine-PEG24-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG24-t-butyl ester is a compound that belongs to the class of tetrazines, which are known for their stability and reactivity in click chemistry reactions. This compound is characterized by the presence of a methyltetrazine group and a t-butyl ester group, making it highly soluble in aqueous solutions and suitable for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-t-butyl ester is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with polyethylene glycol (PEG) and t-butyl ester. The synthetic route typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using appropriate reagents to form a reactive intermediate.
Coupling with PEG: The activated methyltetrazine is then coupled with PEG24 under controlled conditions to form the intermediate product.
Introduction of t-butyl Ester: The intermediate product is further reacted with t-butyl ester to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high purity and yield. Key factors include precise control of reaction conditions, use of high-purity reagents, and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG24-t-butyl ester undergoes various chemical reactions, including:
Click Reactions: It reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction, forming stable covalent bonds.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxyl group.
Common Reagents and Conditions
Click Reactions: Common reagents include trans-cyclooctene (TCO) and other strained alkenes.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.
Major Products Formed
Click Reactions: The major product is a stable covalent adduct formed between this compound and TCO.
Deprotection Reactions: The major product is the deprotected Methyltetrazine-PEG24 with a free carboxyl group.
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG24-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in living systems.
Medicine: Utilized in drug delivery systems and targeted therapy due to its ability to form stable conjugates with biomolecules.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Methyltetrazine-PEG24-t-butyl ester involves its reactivity with strained alkenes, such as trans-cyclooctene (TCO), in a bioorthogonal click reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications. The hydrophilic PEG spacer enhances the solubility and stability of the compound, while the t-butyl ester group provides a protective function that can be removed under acidic conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyltetrazine-PEG12-t-butyl ester
- Methyltetrazine-PEG4-t-butyl ester
- Methyltetrazine-PEG8-t-butyl ester
Uniqueness
Methyltetrazine-PEG24-t-butyl ester is unique due to its longer PEG spacer (PEG24), which provides enhanced solubility and flexibility compared to shorter PEG derivatives. This makes it particularly suitable for applications requiring high solubility and stability in aqueous environments .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H116N4O27/c1-59-65-67-63(68-66-59)60-5-7-61(8-6-60)94-58-57-93-56-55-92-54-53-91-52-51-90-50-49-89-48-47-88-46-45-87-44-43-86-42-41-85-40-39-84-38-37-83-36-35-82-34-33-81-32-31-80-30-29-79-28-27-78-26-25-77-24-23-76-22-21-75-20-19-74-18-17-73-16-15-72-14-13-71-12-11-70-10-9-62(69)95-64(2,3)4/h5-8H,9-58H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVVQWAMFYOQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H116N4O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[(2R)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114304.png)
![[4-[[(2S)-2-[[(2R)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114305.png)

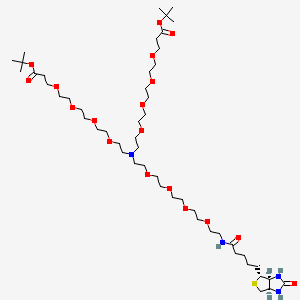
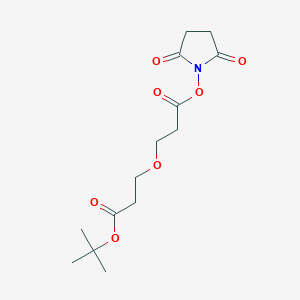
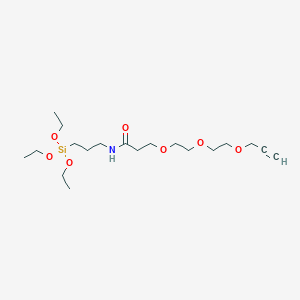
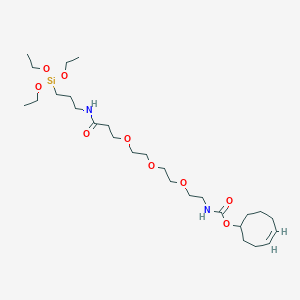


![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114388.png)
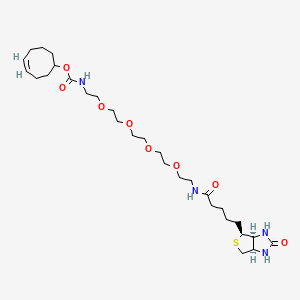
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)
